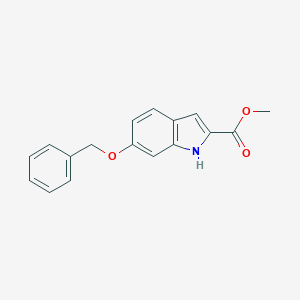

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Overview

Description

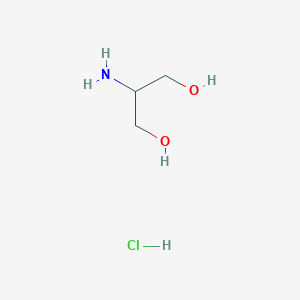

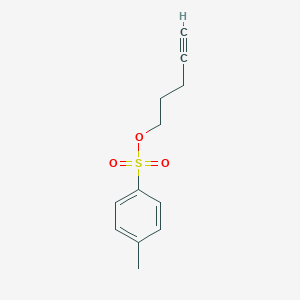

“®-2-Amino-2-(naphthalen-1-yl)acetic acid” is a chemical compound with the CAS Number: 1192350-47-2. It has a molecular weight of 237.69 . This compound is typically stored at room temperature in an inert atmosphere .

Synthesis Analysis

A series of naphthalen-1-yl-acetic acid benzylidene/ (1-phenyl-ethylidene)-hydrazides was synthesized and tested, in vitro, for antiviral, antibacterial, and antifungal activities .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 .It is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

Synthesis of Novel Derivatives

The compound has been used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acids derivatives . These derivatives were synthesized using two different methods, one involving naphthylselenols and the other involving naphthylselenocyanates . The structures of the products were investigated using spectroscopic methods .

Biological Activities

Naphthalene derivatives, including “®-2-Amino-2-(naphthalen-1-yl)acetic acid”, have displayed a wide range of biological activities. These include antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation activities . This makes them of great interest as potential lead compounds for medicinal chemistry research .

Biosynthesis

The compound is involved in the biosynthesis of naphthalene derivatives . This process involves the isolation, structural elucidation, and investigation of the biological activities of these derivatives .

Isolation and Identification

“®-2-Amino-2-(naphthalen-1-yl)acetic acid” is one of the 122 naphthalene derivatives that have been isolated from various sources such as plants, liverworts, fungi, and insects . The compound’s structure and properties have been identified using various techniques including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and X-ray .

Use in Organic Synthesis

Organoselenium compounds, including those derived from “®-2-Amino-2-(naphthalen-1-yl)acetic acid”, are commonly employed as useful and powerful reagents in organic synthesis . They have been successfully introduced into organic compounds either as an electrophile or as a nucleophile .

Role in Biological Functions

Selenium, an element which resembles sulfur in terms of its chemical properties, has been successfully introduced into organic compounds, including “®-2-Amino-2-(naphthalen-1-yl)acetic acid” derivatives . Humans and animals need selenium for various biological functions which involve some organoselenium compounds .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Related compounds such as 1-naphthaleneacetic acid have been used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .

Mode of Action

It’s worth noting that related compounds like 1-naphthaleneacetic acid have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Biochemical Pathways

A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide, has been shown to affect several metabolic pathways, such as steroid biosynthesis and abc transporters .

Result of Action

Related compounds like n-(naphthalen-1-yl) phenazine-1-carboxamide have been shown to cause changes in the microscopic morphology of rhizoctonia solani, a plant pathogen .

properties

IUPAC Name |

(2R)-2-amino-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZHZMVNQDLCM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)